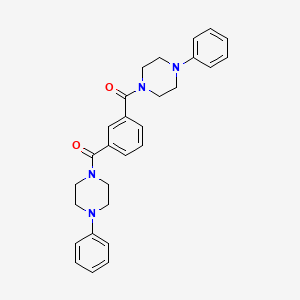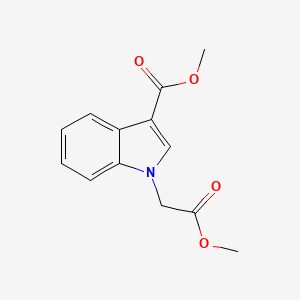
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, commonly known as 'Troparil,' is a synthetic compound belonging to the class of phenyltropanes. It is a highly potent and selective dopamine reuptake inhibitor, which makes it a potential candidate for treating various neurological disorders.
Mecanismo De Acción
Troparil primarily acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. Troparil also exhibits some affinity for the serotonin and norepinephrine transporters, but its selectivity for the dopamine transporter is much higher.
Biochemical and physiological effects:
Troparil's primary effect is on the dopaminergic system, which plays a crucial role in regulating various physiological processes, including movement, motivation, reward, and cognition. By inhibiting dopamine reuptake, Troparil enhances dopaminergic neurotransmission, which leads to an increase in locomotor activity, reward-seeking behavior, and improved cognitive function. Troparil has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which has neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Troparil is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. Additionally, Troparil has a long half-life, which allows for sustained dopamine reuptake inhibition. However, Troparil's high potency and selectivity also pose some limitations, as it can cause off-target effects and toxicity at high doses.
Direcciones Futuras
There are several potential future directions for Troparil research. One area of interest is its potential use in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease. Troparil's neuroprotective effects and ability to enhance dopaminergic neurotransmission make it a promising candidate for these applications. Another area of interest is its potential use in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Additionally, Troparil's cognitive-enhancing effects make it a potential candidate for treating cognitive impairments in aging and neurodegenerative disorders.
Métodos De Síntesis
Troparil can be synthesized by using various methods, including the Mannich reaction, reductive amination, and Friedel-Crafts acylation. The most commonly used method is the Mannich reaction, which involves the condensation of 1-propylpiperidine, formaldehyde, and dimethylamine. The resulting product is then treated with ethanediamine to obtain Troparil.
Aplicaciones Científicas De Investigación
Troparil has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential use in treating cocaine addiction, as it has been found to reduce cocaine self-administration in rats. Moreover, Troparil has been shown to improve cognitive function and memory in animal models of aging.
Propiedades
IUPAC Name |
N,N,N'-trimethyl-N'-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-5-8-16-9-6-13(7-10-16)15(4)12-11-14(2)3/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGGIOKVNVIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5452560 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)




![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)